molecular formula C19H22N4O2S B5228364 (4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(morpholin-4-yl)ethylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(morpholin-4-yl)ethylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B5228364
M. Wt: 370.5 g/mol
InChI Key: SRFQGTZLZQUQOT-GHRIWEEISA-N
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Description

(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(morpholin-4-yl)ethylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that features a benzothiazole ring, a morpholine group, and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(morpholin-4-yl)ethylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzothiazole-2-amine with an appropriate aldehyde to form an intermediate Schiff base, which is then cyclized with a hydrazine derivative to yield the pyrazolone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(morpholin-4-yl)ethylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .

Biology

In biological research, (4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(morpholin-4-yl)ethylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one has been studied for its potential as an enzyme inhibitor. It shows promise in inhibiting specific enzymes involved in disease pathways .

Medicine

Medically, this compound is being explored for its potential therapeutic effects. It has shown activity against certain cancer cell lines and is being investigated as a potential anticancer agent .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of (4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(morpholin-4-yl)ethylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. It is known to inhibit the binding of certain proteins, thereby disrupting key biological pathways. This inhibition is often achieved through the compound’s ability to form stable complexes with the target proteins, preventing their normal function .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

Compared to these similar compounds, (4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(morpholin-4-yl)ethylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one stands out due to its complex structure, which includes a benzothiazole ring and a morpholine group. This unique combination of functional groups provides it with distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(4E)-2-(1,3-benzothiazol-2-yl)-4-(1-morpholin-4-ylethylidene)-5-propylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c1-3-6-15-17(13(2)22-9-11-25-12-10-22)18(24)23(21-15)19-20-14-7-4-5-8-16(14)26-19/h4-5,7-8H,3,6,9-12H2,1-2H3/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFQGTZLZQUQOT-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=O)C1=C(C)N2CCOCC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC\1=NN(C(=O)/C1=C(\C)/N2CCOCC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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